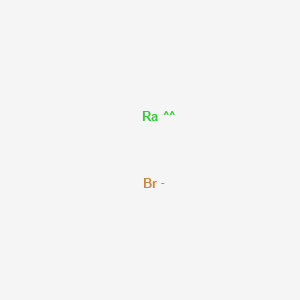
Radium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radium bromide is an inorganic compound with the chemical formula RaBr₂. It is the bromide salt of radium and was discovered by Pierre and Marie Curie in 1898 during their research on radioactive elements . This compound is highly radioactive and was historically significant in the development of radiochemistry and radiotherapy . Radium bromide appears as white orthorhombic crystals and is known for its intense radioactivity and toxicity .
Preparation Methods
Radium bromide is typically produced during the process of separating radium from uranium ore . The preparation involves the following steps:
Chemical Reactions Analysis
Radium bromide undergoes several types of chemical reactions:
Oxidation and Reduction: Radium bromide itself does not undergo oxidation or reduction easily due to the stability of the Ra²⁺ ion.
Substitution Reactions: Radium bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions: Common reagents used in reactions with radium bromide include hydrogen bromide, sulfuric acid, and other halide salts.
Major Products: Major products formed from reactions involving radium bromide include radium sulfate, radium chloride, and other radium halides.
Scientific Research Applications
Radium bromide has several scientific research applications:
Chemistry: In chemistry, radium bromide is used to study the properties of radioactive elements and their compounds.
Biology and Medicine: Historically, radium bromide was used in radiotherapy for treating cancer and other diseases.
Industry: Radium bromide was used in luminescent paints for watch dials and instrument panels.
Mechanism of Action
The mechanism of action of radium bromide is primarily due to its radioactivity. Radium emits alpha particles, which can cause significant damage to biological tissues . When radium bromide is used in radiotherapy, the alpha particles emitted by radium can destroy cancerous cells by causing DNA damage and cell death . The molecular targets include the DNA within the cells, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Radium bromide can be compared with other radium compounds and bromide salts:
Properties
Molecular Formula |
BrRa- |
|---|---|
Molecular Weight |
305.93 g/mol |
IUPAC Name |
radium;bromide |
InChI |
InChI=1S/BrH.Ra/h1H;/p-1 |
InChI Key |
UHKMHUJOEVZQSV-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[Ra] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


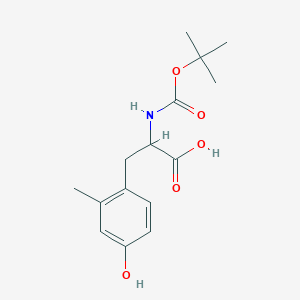


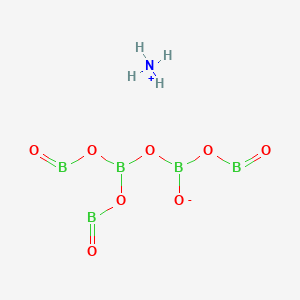
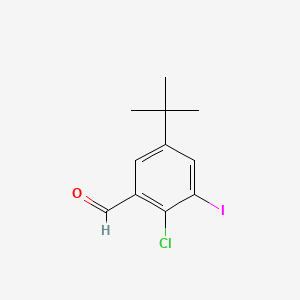
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)


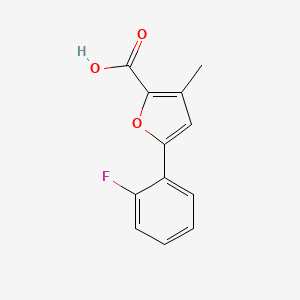
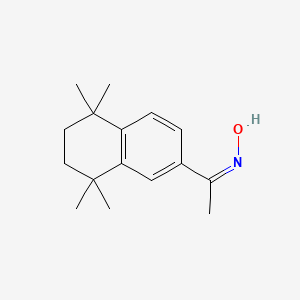
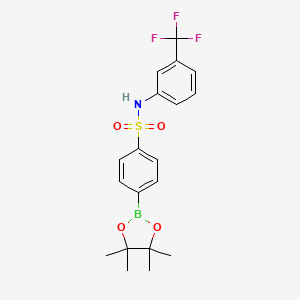

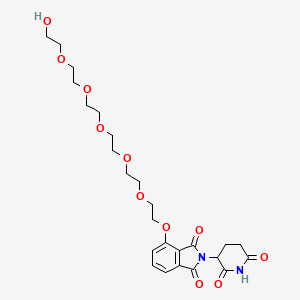
![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)
